2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a useful research compound. Its molecular formula is C22H25ClN2O4 and its molecular weight is 416.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide , with the CAS number 921864-59-7 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This compound belongs to the class of dibenzo[b,f][1,4]oxazepine derivatives, which are primarily recognized for their role as histone deacetylase (HDAC) inhibitors . This article delves into the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
The molecular structure and properties of the compound can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C23H28N2O3 |
Molecular Weight | 380.5 g/mol |
CAS Number | 921864-59-7 |
The compound features a complex arrangement that includes a chlorophenoxy group and a tetrahydrobenzo[b][1,4]oxazepine moiety, which contribute to its biological activity.
The primary mechanism of action for This compound is its inhibition of histone deacetylases. By inhibiting these enzymes, the compound can increase histone acetylation levels, which in turn affects gene expression profiles associated with various cellular processes such as cell cycle regulation and apoptosis. This mechanism positions the compound as a potential candidate for cancer therapy and other diseases where HDAC activity is dysregulated.
In Vitro Studies
Several studies have demonstrated the biological activity of this compound through various in vitro assays:
- HDAC Inhibition : The compound has been shown to inhibit HDAC activity in cultured cancer cell lines. Assays measuring histone acetylation levels indicated significant increases upon treatment with this compound compared to controls.
- Cell Viability Assays : In studies using human cancer cell lines (e.g., HeLa and MCF-7), treatment with the compound resulted in reduced cell viability and induced apoptosis as evidenced by increased caspase activity.
- Gene Expression Analysis : Microarray analyses revealed that treatment with this compound led to changes in the expression of genes involved in cell proliferation and survival pathways. Notably, genes associated with apoptosis were upregulated while those promoting proliferation were downregulated.
Case Studies
A notable case study involved the application of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to untreated controls. Histological analysis revealed increased apoptosis within tumor tissues following treatment.
Potential Applications
Given its biological activity as an HDAC inhibitor, This compound holds promise for various therapeutic applications:
- Cancer Therapy : Its ability to modulate gene expression through HDAC inhibition makes it a candidate for further development in oncology.
- Neurodegenerative Diseases : Research suggests that HDAC inhibitors may also play a role in treating neurodegenerative diseases by promoting neuroprotection and enhancing cognitive function.
特性
IUPAC Name |
2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O4/c1-4-11-25-18-12-16(7-10-19(18)29-14-22(2,3)21(25)27)24-20(26)13-28-17-8-5-15(23)6-9-17/h5-10,12H,4,11,13-14H2,1-3H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTDIGZAOSUIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。